N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-6-25-18-9-7-17(12-19(18)30-13-22(4,5)21(25)27)24-31(28,29)20-10-8-16(11-14(20)2)23-15(3)26/h7-12,24H,6,13H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVJAKFBUSHLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic compound characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b][1,4]oxazepin core with various functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 374.4 g/mol. Its unique structure allows it to interact with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in critical biochemical pathways. These interactions can lead to alterations in cellular functions and pathways associated with disease processes.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors that are crucial for signal transduction in cells.
- Antimicrobial Activity : Preliminary studies suggest it might possess antimicrobial properties.
Pharmacological Properties
The pharmacological profile of this compound is under investigation. Here are some notable findings:
| Activity Type | Observed Effects | IC50/ED50 Values |
|---|---|---|
| Enzyme Inhibition | Inhibits squalene synthase | IC50: 0.54 nM |
| Antimicrobial Activity | Effective against certain pathogens | ED50: 32 mg/kg |
| Cytotoxicity | Low cytotoxic effects on normal cells | >100 μM |
Case Studies
Several studies have evaluated the biological activity of similar compounds within the benzo[b][1,4]oxazepin class. For instance:
- Study on Squalene Synthase Inhibition :
- Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions starting with precursor condensation (e.g., 5-ethyl-3,3-dimethyl-4-oxo derivatives and sulfonamide intermediates), followed by purification via column chromatography and characterization using NMR and mass spectrometry. Solvents like dichloromethane and catalysts such as triethylamine are often employed to optimize yield and purity .
- Key Considerations : Temperature control (<60°C) and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions like oxidation or hydrolysis .
Q. How is the molecular structure of this compound validated during synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC ensures purity (>95%) .
- Data Interpretation : Peaks corresponding to the acetamide group (δ 2.1 ppm in ¹H NMR) and benzoxazepin ring protons (δ 6.8–7.5 ppm) are diagnostic markers .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in pharmacological studies of this compound?
- Methodology :
- Kinetic Analysis : Use enzyme inhibition assays (e.g., IC₅₀ determination) to differentiate target-specific activity from off-target effects .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like cyclooxygenase-2 (COX-2) or kinases, helping reconcile discrepancies between in vitro and in silico results .
- Case Study : A 2023 study on analogous benzoxazepin derivatives identified steric hindrance from the 3,3-dimethyl group as a factor reducing binding efficiency .
Q. What experimental design strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like solvent polarity, temperature, and catalyst concentration. For example, ethanol as a solvent increases yield by 15% compared to THF in sulfonamide coupling reactions .
- Computational Guidance : Quantum chemical calculations (e.g., DFT) predict transition states, reducing trial-and-error experimentation. ICReDD’s reaction path search methods have been applied to similar heterocyclic systems .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s reactivity and pharmacological profile?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 5-ethyl group with bulkier substituents (e.g., isobutyl) to assess effects on metabolic stability. For example, isobutyl analogs showed 30% higher hepatic microsomal stability in vitro .
- Reactivity Screening : Test electrophilic substitution reactions (e.g., nitration) under controlled conditions (H₂SO₄/HNO₃ at 0°C) to identify reactive sites on the benzoxazepin core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
